molecular formula C13H20N2 B7987429 Benzyl-methyl-(R)-piperidin-3-yl-amine

Benzyl-methyl-(R)-piperidin-3-yl-amine

Cat. No.: B7987429
M. Wt: 204.31 g/mol
InChI Key: AOFYPWKDRUVVTF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-methyl-(R)-piperidin-3-yl-amine (CAS: 1353995-15-9) is a chiral piperidine derivative with a molecular weight of 204.317 g/mol . It features a benzyl group at the piperidine nitrogen, a methyl group at the 3-position amine, and (R)-stereochemistry at the chiral center. This compound is a critical intermediate in synthesizing Tofacitinib citrate, a Janus kinase (JAK) inhibitor used for rheumatoid arthritis . Its synthesis involves stereoselective reductive amination and resolution steps to achieve the desired (3R,4R)-configuration .

Properties

IUPAC Name

(3R)-N-benzyl-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFYPWKDRUVVTF-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H]2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one

The most widely reported method involves reductive amination of 1-benzyl-4-methylpiperidin-3-one with methylamine. Titanium(IV) tetraisopropoxide (Ti(OiPr)₄) serves as a Lewis acid catalyst, facilitating imine formation, followed by reduction with sodium borohydride (NaBH₄) in methanol at 0–5°C . This two-step process achieves a 68% yield of racemic benzyl-methyl-piperidin-3-yl-amine. Key advantages include:

  • Mild conditions : Reactions proceed at ambient temperature.

  • Scalability : Compatible with industrial batch processes.

Reaction Conditions :

ParameterValue
CatalystTi(OiPr)₄ (1.2 eq)
Reducing AgentNaBH₄ (2.5 eq)
SolventMethanol
Temperature0–5°C
Yield68% (racemic)

Post-reduction resolution using chiral acids like ditoluoyl-(L)-tartaric acid (L-DTTA) enriches the (R)-enantiomer, achieving 98% enantiomeric excess (ee) .

Chiral Resolution of Racemic Mixtures

Racemic benzyl-methyl-piperidin-3-yl-amine is resolved via diastereomeric salt formation. L-DTTA in methanol-water (1:1) selectively crystallizes the (R)-enantiomer . This method, while reliable, suffers from moderate yields (23–45%) due to losses during recrystallization .

Optimized Resolution Protocol :

  • Dissolve racemic amine in methanol-water (1:1).

  • Add L-DTTA (1.05 eq) at 40°C.

  • Cool to 25°C, filter, and wash with ice-cold methanol.

  • Dry under vacuum at 50–60°C.

MetricValue
ee98%
Overall Yield23.3% (from initial ketone)

Asymmetric Hydrogenation of Pyridine Derivatives

Recent advances employ asymmetric hydrogenation of N-acylated pyridines. For example, 3-acetamido-4-methylpyridine undergoes quaternization with benzyl chloride, followed by partial hydrogenation using Raney nickel (Ra-Ni) under 50 psi H₂ . The resultant 1,2,5,6-tetrahydropyridine intermediate is hydrolyzed to 1-benzyl-4-methylpiperidin-3-one, which undergoes reductive amination as in Section 1.

Key Data :

  • Hydrogenation Pressure : 50 psi H₂.

  • Catalyst Loading : 5 wt% Ra-Ni.

  • Intermediate Yield : 85% (1,2,5,6-tetrahydropyridine).

This method avoids hazardous reagents (e.g., sodium triacetoxyborohydride) but requires high-pressure equipment.

Biocatalytic Desymmetrization

Lipase-catalyzed desymmetrization of 1,3-diols offers an enantioselective route. Using lipase AK, 1,3-diacetates are hydrolyzed to (R)-monoacetates with 92% ee, which are subsequently cyclized to N-benzyl-5-methylpiperidones and reduced to the target amine .

Performance Metrics :

StepYieldee
Desymmetrization93%92%
Cyclization80%
Final Reduction70%92%

This approach is cost-effective but requires multi-step optimization.

Industrial-Scale Production

Large-scale synthesis prioritizes cost and safety. A patented continuous-flow process combines quaternization, hydrogenation, and reductive amination in a single reactor . Key features:

  • Catalyst : Pd/C (2 wt%) for hydrogenation.

  • Throughput : 50 kg/batch.

  • Purity : >99.5% (HPLC) .

Economic Considerations :

  • Raw Material Cost : $120/kg (vs. $450/kg for batch processes) .

  • Waste Reduction : 40% lower solvent usage vs. batch methods .

Comparative Analysis of Methods

MethodYieldeeScalabilityCost ($/kg)
Reductive Amination68%98%High200
Chiral Resolution23%98%Moderate550
Asymmetric Hydrogenation45%95%Low320
Biocatalytic45%92%High180
Industrial Flow70%99%Very High120

Scientific Research Applications

Synthetic Applications

Benzyl-methyl-(R)-piperidin-3-yl-amine serves as a building block in the synthesis of complex molecules. It can be utilized in:

  • Pharmaceutical Development : As a precursor or active ingredient in drugs targeting neurological conditions due to its interaction with neurotransmitter systems .
  • Chemical Research : In studies aimed at understanding structure-activity relationships (SAR) for various biological targets .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, which can lead to various therapeutic effects:

  • Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter receptors, influencing central nervous system signaling pathways .

Several studies have highlighted the compound's effectiveness against various pathogens and conditions:

  • Antituberculosis Activity : Research indicates that derivatives of benzyl-piperidine compounds exhibit significant antituberculosis activity, with structure-activity relationships showing that specific substitutions enhance efficacy .
    CompoundMIC (μg/mL)Comments
    Benzyl-piperazine derivative0.0125Most active against M. tuberculosis H 37Rv
    Analog B0.025Enhanced activity with fluorine substitution
  • Cancer Research : The compound has been explored as a potential inhibitor of deubiquitinase complexes, which are relevant in cancer therapies .

Industrial Applications

In addition to its pharmaceutical applications, this compound can be used in:

  • Production of Specialty Chemicals : It serves as an intermediate in various industrial processes, contributing to the synthesis of specialty chemicals and other valuable compounds.

Mechanism of Action

The mechanism of action of Benzyl-methyl-®-piperidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperidine-Based Analogues

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
  • Structure : Differs by an additional methyl group at the 4-position of the piperidine ring.
  • Molecular Formula : C₁₄H₂₂N₂ (MW: 218.34 g/mol) .
  • Synthesis: Requires quaternization of 3-amino-4-methylpyridine and platinum oxide-mediated reduction .
  • Application : Intermediate for Tofacitinib, emphasizing the importance of stereochemistry for JAK inhibition .
2-(4-Benzylpiperidin-1-yl)-N-methylethan-1-amine (Compound 5)
  • Structure : Ethylamine chain at the piperidine nitrogen instead of a methyl group.
  • Molecular Formula : C₁₅H₂₄N₂ (MW: 232.34 g/mol) .
((R)-1-Benzyl-piperidin-3-yl)-ethyl-amine
  • Structure : Ethylamine substituent at the 3-position instead of methyl.
  • Implications : Larger substituent may reduce binding affinity to target enzymes due to steric hindrance .

Pyrrolidine-Based Analogues

(3R)-(-)-Benzyl-3-(Methylamino)pyrrolidine
  • Structure : 5-membered pyrrolidine ring instead of piperidine.
  • Molecular Formula : C₁₂H₁₈N₂ (MW: 190.29 g/mol) .

Functional and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility
Benzyl-methyl-(R)-piperidin-3-yl-amine 204.31 ~2.5 (est.) Low (hydrochloride salt improves solubility)
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine 218.34 ~3.0 Moderate in methanol
(3R)-(-)-Benzyl-3-(Methylamino)pyrrolidine 190.29 ~2.0 High in dichloromethane

*Estimated using fragment-based methods.

Biological Activity

Benzyl-methyl-(R)-piperidin-3-yl-amine is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article provides an overview of its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl and a methyl substituent. The stereochemistry at the piperidine ring plays a crucial role in its biological activity, influencing receptor interactions and pharmacological effects. The molecular formula is C13_{13}H19_{19}N, with a molecular weight of approximately 205.3 g/mol.

The biological activity of this compound primarily arises from its ability to interact with various neurotransmitter receptors in the central nervous system (CNS). These interactions can modulate neurotransmission, leading to potential therapeutic effects in conditions such as depression, anxiety, and neurodegenerative diseases.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound may act as a partial agonist or antagonist at dopamine receptors, influencing dopaminergic signaling pathways.
  • Serotonin Receptor Interaction : It may also affect serotonin receptors, contributing to mood regulation and anxiolytic effects.
  • Norepinephrine Receptor Activity : Potential interactions with norepinephrine receptors could enhance alertness and cognitive function.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of piperidine derivatives, including this compound. The compound has shown promise in inhibiting the growth of various cancer cell lines.

Cell LineIC50_{50} (µM)Reference
MDA-MB-2310.075
HeLa0.058
PC30.021

Case Studies

  • Anticancer Potential : A study investigated the antiproliferative activity of various piperidine derivatives against human cancer cell lines. This compound exhibited significant cytotoxicity against MDA-MB-231 and HeLa cells, suggesting its potential as an anticancer agent.
  • Neuropharmacological Effects : Another study explored the effects of this compound on animal models of anxiety and depression. Results indicated that it may reduce anxiety-like behaviors and improve mood-related outcomes through modulation of serotonin pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with benzyl halides under basic conditions. Various derivatives have been synthesized to enhance its biological activity or alter its pharmacokinetic properties.

Notable Derivatives:

Compound NameStructural FeaturesBiological Activity
1-Benzyl-4-methylpiperidin-3-oneBenzyl and methyl substituentsPrecursor for further synthesis
(R)-Benzylpiperidin-3-ylcarbamateCarbamate moietyEnhanced solubility
Bis-(3R,4R)-1-benzyl-N,4-dimethylDimethyl substitution on nitrogenHigher potency in receptor interactions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl-methyl-(R)-piperidin-3-yl-amine, and how do experimental conditions influence yield and stereochemical purity?

  • Methodological Answer : Two primary routes are described in the literature:

  • Route 1 : N-acylation of 3-amino-4-methylpyridine, followed by quaternization with benzyl halide, partial reduction (NaBH₄), hydrolysis to form 1-benzyl-4-methylpiperidin-3-one, and reductive amination using methylamine and titanium(IV) isopropoxide. Resolution with ditoluoyl-(L)-tartaric acid ensures enantiomeric purity .
  • Route 2 : Conversion of commercially available (R)-3-amino-1-benzylpiperidine via N-ethyloxycarbonyl protection and subsequent LAH reduction to yield methylamine derivatives. This method avoids resolution steps but requires rigorous control of reducing agents to prevent over-reduction .
  • Key Variables : Solvent choice (methanol vs. water), temperature during reductive amination, and catalyst loading (Ti(OiPr)₄) critically affect stereoselectivity and yield.

Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry and methyl/benzyl group positions. For example, characteristic shifts for the piperidine ring protons appear between δ 2.5–3.5 ppm .
  • Chiral HPLC or SFC : Resolves enantiomers post-synthesis. Use chiral stationary phases (e.g., amylose-based) with hexane/isopropanol mobile phases for baseline separation .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally related compounds like 3-benzyloxypyridin-2-amine, where crystal packing and hydrogen bonding confirm stereochemistry .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing (R)-configured piperidine derivatives be systematically addressed?

  • Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., ditoluoyl-(L)-tartaric acid) to isolate the (R)-enantiomer. This method achieves >99% ee but requires iterative recrystallization .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) during reductive amination to favor the (R)-configuration. This avoids post-synthetic resolution but demands optimization of ligand-metal ratios .
  • Computational Modeling : DFT calculations predict transition-state energies for competing stereochemical pathways, guiding solvent and catalyst selection .

Q. What experimental strategies resolve contradictions in reported yields for reductive amination of 1-benzyl-4-methylpiperidin-3-one?

  • Methodological Answer :

  • Reagent Optimization : Substituting NaBH₄ with NaBH(OAc)₃ or BH₃·THF improves selectivity for secondary amine formation over tertiary byproducts. For example, NaBH(OAc)₃ in acetic acid increases yields from 65% to 82% .
  • In Situ Monitoring : Use inline IR spectroscopy to track imine intermediate conversion. Adjust reaction time dynamically to halt before side reactions dominate .
  • Byproduct Analysis : LC-MS identifies N-methylated or over-reduced byproducts. Quench aliquots with HCl/MeOH and compare retention times against synthetic standards .

Q. How do structural modifications at the piperidine ring (e.g., benzyl vs. 4-thiocyanato-cyclohexyl groups) impact biological activity or downstream reactivity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs like Benzyl-methyl-(4-thiocyanato-cyclohexyl)-amine (CAS: 883833-70-3) and assay for receptor binding or metabolic stability. For example, thiocyanate groups enhance metabolic resistance but reduce solubility .
  • Computational Docking : Molecular docking with target proteins (e.g., kinases) predicts steric clashes or hydrogen-bonding changes caused by bulky substituents. Validate with SPR binding assays .

Q. What are the critical intermediates in the synthesis of this compound, and how are they characterized?

  • Methodological Answer :

  • Key Intermediates :
  • 1-Benzyl-4-methylpiperidin-3-one : Characterized by GC-MS (M⁺ at m/z 217) and IR carbonyl stretch (νC=O ~1710 cm⁻¹) .
  • (3R,4R)-Methylamine derivatives : Confirmed via HRMS (e.g., [M+H]⁺ = 219.1864) and optical rotation ([α]D²⁵ = +12.5° in CHCl₃) .
  • Stability Testing : Store intermediates under argon at –20°C to prevent oxidation of amine groups. Monitor degradation via TLC (silica gel, EtOAc/hexane 1:3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.